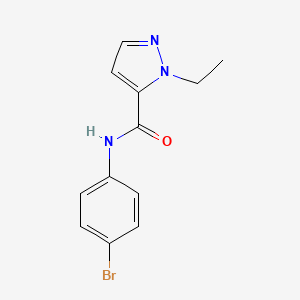

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOJEQSQPJFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Palladium Catalysts: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, as promising anticancer agents. Studies indicate that compounds with a 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, such as lung, brain, colorectal, and breast cancers. For example, derivatives have shown significant antiproliferative effects on MDA-MB-231 breast cancer cells with IC50 values as low as 0.08 µM . The mechanism often involves the inhibition of critical targets like topoisomerase II and EGFR, making these compounds valuable for further drug development.

Cannabinoid Receptor Modulation

Another notable application is in the modulation of cannabinoid receptors. For instance, SR147778, a related compound, exhibits high affinity for CB1 receptors while showing minimal interaction with CB2 receptors. This selectivity suggests potential therapeutic applications in treating conditions like obesity and pain management . This compound's ability to antagonize the effects of cannabinoid agonists positions it as a candidate for further pharmacological exploration.

Biological Studies

Biochemical Probes

this compound can serve as a biochemical probe to study various biological processes. Its structure allows it to act as a ligand in assays that explore enzyme activities or receptor interactions . Such applications are crucial for understanding disease mechanisms and developing targeted therapies.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activities. Pyrazole derivatives are known for their broad-spectrum effects against bacteria and fungi, which can be crucial in developing new antibiotics or antifungal treatments .

Materials Science

Nonlinear Optical (NLO) Materials

In materials science, this compound has potential applications as a nonlinear optical material. Research indicates that certain pyrazole derivatives exhibit significant nonlinear optical properties, making them suitable for use in photonic devices . The unique electronic properties imparted by the bromine substituent enhance their applicability in this field.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against multiple cell lines; selective CB1 receptor antagonism |

| Biological Studies | Useful as biochemical probes; demonstrated antimicrobial properties |

| Materials Science | Potential use in nonlinear optical applications |

Case Studies

- Anticancer Efficacy Study : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit cancer cell proliferation through targeted action on specific enzymes involved in cell cycle regulation .

- Cannabinoid Receptor Study : Research highlighted SR147778's role as a selective antagonist for CB1 receptors, showcasing its potential utility in managing obesity and pain without affecting CB2 receptor pathways .

- Nonlinear Optical Properties Investigation : A study focusing on pyrazole derivatives revealed significant NLO properties suitable for photonic applications, indicating a promising avenue for future research .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

The bromophenyl moiety in the target compound can be compared to other halogenated analogs. For example:

- N-(4-bromophenyl)maleimide (25) and its fluoro-, chloro-, and iodo-substituted counterparts (19, 22, 28) showed similar inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34 to 7.24 μM. This suggests that halogen size (Br vs. F/Cl/I) has minimal impact on activity in this context .

- N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) were synthesized via microwave-assisted amidation, achieving yields of 75–85% under optimized conditions (solvent: chlorobenzene, catalyst: KF/Al2O3). This highlights the efficiency of bromophenyl carboxamides in microwave-driven reactions .

Pyrazole Ring Modifications

Substituents on the pyrazole ring significantly influence physicochemical and biological properties:

- N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide () introduces a chloro and methyl group, which may enhance lipophilicity and alter binding interactions compared to the target compound’s ethyl substituent.

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) () demonstrates how bulky substituents (e.g., tert-butyl, sulfonamide) can improve thermal stability or target specificity.

Table 2: Pyrazole Carboxamide Structural Variants

Functional Group Variations

- N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide () incorporates fused pyrimidine and pyrazole rings, suggesting enhanced π-π stacking interactions for biological targeting.

Biological Activity

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its biological properties, focusing on its potential as an antimicrobial and anticancer agent, supported by various research findings and data.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a pyrazole ring, with an ethyl group and a carboxamide substituent. This structure is significant as it influences the compound's biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

- Bacterial Strains Tested : Bacillus subtilis, E. coli, Proteus vulgaris.

- Inhibition Concentration : Effective against bacterial strains at concentrations as low as 6.25 µg/mL, comparable to standard antibiotics like rifampicin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies:

- Cell Lines Tested : The compound exhibited antiproliferative effects against several cancer cell lines, including:

Table 1: Anticancer Activity Summary

The mechanism of action for this compound involves the inhibition of specific enzymes and receptors related to cell proliferation and survival pathways. It likely disrupts metabolic processes essential for cancer cell growth, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives, including this compound, assessing their anticancer properties through MTT assays against various cancer cells .

- Comparative Analysis : Another research highlighted that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups, indicating the importance of substituents in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a multi-step process:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .

Carboxamide coupling : Reaction of the pyrazole intermediate with 4-bromoaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Critical parameters : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) enhances reaction efficiency compared to conventional heating .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Key techniques :

- NMR spectroscopy : / NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.6 ppm, pyrazole C=O at ~165 ppm) .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H] at m/z ~348.05 for C) .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with amide groups) .

Advanced Research Questions

Q. What is the impact of the 4-bromophenyl substituent on biological activity compared to halogenated analogs (e.g., F, Cl)?

- Structure-activity relationship (SAR) :

- The bromine atom increases lipophilicity (logP ~3.2) and enhances target binding via halogen bonding, as observed in enzyme inhibition assays (e.g., IC < 1 µM for carbonic anhydrase IX) .

- Comparative studies with fluorophenyl analogs show reduced metabolic stability but higher solubility .

- Experimental design : Use isothermal titration calorimetry (ITC) to quantify halogen-bonding affinity with protein targets .

Q. How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Case study :

- Anticancer activity : Apoptosis induction via caspase-3 activation in MCF-7 cells (EC = 8.2 µM) .

- Anti-inflammatory activity : COX-2 inhibition (IC = 12 µM) in RAW 264.7 macrophages .

- Resolution : Context-dependent activity may arise from cell-specific signaling pathways. Validate via knockout models (e.g., CRISPR-Cas9 for COX-2) and dose-response assays .

Q. What computational strategies are used to predict binding modes and optimize derivatives?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR kinase) .

- QSAR modeling : Hammett constants for substituent effects on electronic properties (σ = 0.39 for Br) .

- Validation : Compare docking scores with experimental IC values (R > 0.85 in validated models) .

Methodological Recommendations

- Synthetic optimization : Use microwave reactors (e.g., 100 W, 120°C) to reduce reaction times by 40% .

- Analytical rigor : Pair HPLC purity checks (>98%) with thermal stability assays (TGA/DSC) to ensure batch consistency .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate selectivity via off-target profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.